Styrylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]quinazoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-16-17-12-14-8-4-5-9-15(14)18-16/h1-12H/b11-10+ |
InChI Key |
AIVRDUVZOFTAGC-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=N2 |
Synonyms |
styrylquinazoline |
Origin of Product |
United States |
Synthetic Methodologies and Innovations in Styrylquinazoline Chemistry
Traditional Synthesis Pathways of Styrylquinazoline Core Structures
The conventional synthesis of styrylquinazolines is typically characterized by multi-stage procedures that rely on the sequential construction of the quinazoline (B50416) core followed by the introduction of the styryl group.
Multi-Stage Synthetic Procedures for Styrylquinazolines
The synthesis of the this compound framework has traditionally been accomplished through various multi-step sequences. A common strategy involves the Knoevenagel condensation of a 2-methyl-quinazolin-4(3H)-one with an appropriate aromatic aldehyde. dntb.gov.ua This key reaction attaches the styryl moiety to the pre-formed quinazoline ring.
Another established route begins with the reaction of 6,8-dibromo-2-methylbenzo-[d] heteroletters.orgnih.govoxazin-4-one with formamide, which yields a quinazolinone intermediate. This intermediate is then alkylated using ethyl chloroacetate. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) and benzaldehyde (B42025) leads to the formation of a styryl quinazoline derivative. mdpi.comresearchgate.netfrontiersin.org
More complex this compound analogues, such as those with a thioaryl group at the C4 position, are also synthesized via multi-stage procedures. These syntheses can involve the preparation of specialized intermediates, such as arylthiols, which are then incorporated into the quinazoline structure. nih.govsciforum.net For instance, the synthesis of certain 2-styryl-4-arylaminoquinazolines is achieved by first preparing 2-styryl-4-quinazolones, which are then chlorinated with phosphorus oxychloride to form 4-chloro-2-styrylquinazolines. These chloro derivatives are subsequently reacted with specific arylamines to yield the final products. nih.gov
Furthermore, multi-step syntheses have been developed to produce a variety of functionalized styrylquinazolines. One such pathway involves a one-pot condensation reaction between isatoic anhydride (B1165640), an aromatic aldehyde, and an aniline (B41778) derivative, using aluminum sulfate (B86663) as a catalyst in refluxing ethanol. rsc.org
Key Intermediates and Precursors in this compound Synthesis
The synthesis of styrylquinazolines relies on a range of essential precursors and intermediates that form the foundational building blocks of the final molecule. Anthranilates, including anthranilic acid, isatoic anhydride, and anthranilamide, are fundamental starting materials for constructing the quinazoline ring system itself. dntb.gov.uaniperhyd.ac.in
A pivotal intermediate in many synthetic routes is 2-methyl-quinazolin-4(3H)-one . This compound is frequently synthesized from precursors like anthranilic acid or 2-methyl-4H-3,1-benzoxazin-4-one and serves as the direct reactant for condensation with aromatic aldehydes to form the styryl group. dntb.gov.uaresearchgate.netrsc.org Similarly, 2'-aminochalcones are used as precursors in some one-pot, three-component reactions to build the this compound skeleton directly. researchgate.net
The table below details some of the key precursors and intermediates central to traditional this compound synthesis. rsc.org
| Precursor/Intermediate | Role in Synthesis |
| Anthranilic Acid | A primary starting material for building the quinazoline core. dntb.gov.ua |
| Isatoic Anhydride | A common precursor that reacts with amines and aldehydes to form the quinazoline ring. dntb.gov.uarsc.org |
| 2-Methyl-4H-3,1-benzoxazin-4-one | A precursor that reacts with amines to form 2-methylquinazolin-4(3H)-ones. researchgate.net |
| 2-Methylquinazolin-4(3H)-one | A key intermediate that undergoes condensation with aldehydes to form the styryl group. rsc.org |
| 2'-Aminochalcones | Starting materials in three-component reactions for direct synthesis of 4-styrylquinazolines. researchgate.net |
| 4-Chloro-2-styrylquinazoline | A reactive intermediate used for introducing substituents at the 4-position of the quinazoline ring. mdpi.comnih.gov |
| 6,8-dibromo-2-methylbenzo-[d] heteroletters.orgnih.govoxazin-4-one | A starting material for a multi-step synthesis of specific styryl quinazoline derivatives. mdpi.comresearchgate.netfrontiersin.org |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental impact of traditional organic synthesis, green chemistry principles have been increasingly applied to the production of styrylquinazolines. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Microwave-Assisted Organic Synthesis of this compound Derivatives
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of this compound derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. frontiersin.orgnih.gov A notable application is the neat (solvent-free) microwave-assisted synthesis of 2-styrylquinazolin-4(3H)-ones from the reaction of 2-methylquinazolin-4(3H)-one with various aldehydes. mdpi.com This method exemplifies a clean and efficient pathway to these compounds.
Research has also explored the microwave-assisted synthesis of more complex derivatives. For example, 3-benzothiazolyl substituted 2-styryl-4(3H)-quinazolinones have been synthesized by reacting (E)-2-styryl-4H-3,1-benzoxazin-4-ones with 2-aminobenzothiazole (B30445) under microwave irradiation, both with and without a solvent. researchgate.net The study found that while solvent-free conditions using acidic alumina (B75360) as a support were effective, solution-phase microwave synthesis in a DMF and pyridine (B92270) mixture provided better yields. researchgate.net Additionally, new isoniazid-incorporated 2-styrylquinazolinone derivatives have been synthesized by condensing 2-methyl-4H-3,1-benzoxazin-4-one with isoniazid, followed by a subsequent reaction with different aldehydes under microwave conditions. niperhyd.ac.in
Solvent-Free Reaction Conditions in this compound Preparation
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Several solvent-free methods have been developed for this compound synthesis. One approach involves the reaction of 2-methylquinazolin-4(3H)-ones with aromatic aldehydes under solvent-free conditions to produce 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones. researchgate.net
Another green protocol describes the synthesis of 2,4-disubstituted quinazolines through a three-component, one-pot reaction of 2-aminoaryl ketones, orthoesters, and ammonium (B1175870) acetate (B1210297) in the absence of any solvent or catalyst. researchgate.net While some studies have found that certain solvent-free reactions for 2-aryl-4-styrylquinazolines at elevated temperatures did not proceed efficiently, others have successfully employed solid-supported, solvent-free microwave irradiation. researchgate.netrsc.org For instance, using acidic alumina as a solid support under microwave conditions facilitates the reaction between (E)-2-styryl-4H-3,1-benzoxazin-4-ones and amines without the need for a solvent. researchgate.net
Physical Grinding Methods for this compound Production
Mechanochemistry, specifically the use of physical grinding, offers a completely solvent-free and energy-efficient method for organic synthesis. heteroletters.org This technique has been successfully applied to the synthesis of N-substituted-2-styrylquinazolin-4-ones. heteroletters.org The process involves the initial condensation of anthranilamide with acetic anhydride by grinding them in a mortar and pestle to produce 2-methyl-3H-quinazoline-4-one. This intermediate is then ground with various benzaldehydes to yield 2-styrylquinazolinone-4-ones. heteroletters.org A final grinding step with an alkylating agent in the presence of a base like potassium carbonate affords the N-substituted products in high yields (83-91%). heteroletters.org This method avoids the use of hazardous solvents and simplifies the workup procedure, making it an exemplary green synthesis pathway. heteroletters.org
The table below summarizes and compares the green chemistry approaches discussed.
| Synthetic Method | Key Features | Advantages |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. Can be performed with or without solvents. mdpi.comrsc.org | Rapid reaction times, increased yields, enhanced reaction rates. nih.gov |
| Solvent-Free Conditions | Reactions are conducted without a liquid solvent, often using solid supports or neat reactants at elevated temperatures. researchgate.netresearchgate.net | Reduces toxic waste, simplifies purification, lowers environmental impact. rsc.org |
| Physical Grinding | Utilizes mechanical force (grinding in a mortar and pestle) to induce chemical reactions between solid reactants. heteroletters.org | Completely solvent-free, energy-efficient, simple procedure, high yields. heteroletters.orgresearchgate.net |
Environmentally Benign Catalysis in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for styrylquinazolines, aiming to reduce the environmental impact of chemical processes. doi.orgresearchgate.net This involves the use of catalysts that are cost-effective, recoverable, and exhibit high catalytic activity and renewability. researchgate.net Researchers are actively exploring environmentally friendly reaction conditions to synthesize these valuable heterocyclic molecules. preprints.org
One notable approach involves the use of citric acid as an organocatalyst for the three-component synthesis of (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4-(1H)-ones. preprints.org This method utilizes isatoic anhydride, anilines, and cinnamaldehydes in methanol (B129727), offering a greener alternative to traditional protocols that often have significant limitations. preprints.org The resulting dihydroquinazolinones can be further oxidized to the corresponding quinazolin-4(3H)-one derivatives using a mild iodine/DMSO system. preprints.org
In a similar vein, copper-based metal-organic frameworks (MOFs), specifically Cu3(BTC)2, have been employed as sustainable solid-Lewis acid catalysts. researchgate.net This catalyst has demonstrated high efficiency in the synthesis of 2-methyl-4-styrylquinazoline from 2-aminochalcone and ethanol, achieving an 86% yield in just 10 minutes at 60 °C. researchgate.net The catalyst's stability and reusability for at least four cycles underscore its potential for sustainable chemical production. researchgate.net
Furthermore, the development of inexpensive cobalt metal-catalyzed acceptorless dehydrogenative pathways presents another environmentally friendly option. This method facilitates the sequential synthesis of alkenylated quinazolines from readily available starting materials like benzhydrol, proceeding through dehydrogenation, cyclization, and subsequent sp3 C-H functionalization. scite.airesearchgate.net The use of a low-cost and environmentally benign catalyst, coupled with moderate reaction conditions, makes this methodology attractive for large-scale synthesis. scite.airesearchgate.net The application of ultrasound irradiation in conjunction with nanocatalysts, such as palladium-copper alloys supported on modified carbon nanotubes, also represents a move towards more sustainable reaction conditions. researchgate.net
Novel Synthetic Strategies for this compound Derivatives
The quest for more efficient and versatile methods for constructing the this compound scaffold has led to the development of several innovative synthetic strategies. These approaches often focus on improving reaction efficiency, simplifying procedures, and expanding the accessible chemical space of this compound derivatives.
One-Pot Multi-Component Reactions for this compound Assembly
One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like styrylquinazolines from simple starting materials in a single step. preprints.orgorganic-chemistry.org These reactions are highly atom-economical and minimize waste by reducing the number of intermediate purification steps. preprints.orgresearchgate.net
A prominent example is the three-component cyclocondensation reaction, which is a common method for preparing quinazoline derivatives. rsc.org This can involve the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate to yield 2,4-disubstituted quinazolines. researchgate.net An efficient, solvent-free, and catalyst-free variation of this reaction has been developed, offering high yields (76–94%) and operational simplicity. researchgate.netresearchgate.net
Researchers have also described an alternative and efficient one-pot, three-component synthesis of (E)-2-aryl-4-styrylquinazolines and (E)-4-styrylquinazolines. This method starts from substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2'-aminochalcones) and utilizes either a Cu(OAc)2-mediated cyclocondensation with aromatic aldehydes or a catalyst-free reaction with trimethyl orthoformate and ammonium acetate under aerobic conditions. rsc.orgrsc.org This approach is notable for its high yields and short reaction times. rsc.org Furthermore, a tandem assembly procedure for C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones has been developed, involving successive triflic anhydride-mediated steps. researchgate.net
C-H Activation Methodologies in this compound Functionalization (e.g., sp3 C-H activation)
C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds, thereby streamlining synthetic routes and expanding molecular diversity. rsc.orgmt.com This approach eliminates the need for pre-functionalized starting materials, making it a more atom- and step-economical process. rsc.orgsigmaaldrich.com
In the context of styrylquinazolines, sp3 C-H activation has been successfully employed. For instance, the synthesis of 2-styryl-quinazolines and their sulfonate ester derivatives has been achieved via sp3 C-H functionalization in the presence of triethylamine. scite.airesearchgate.netrsc.org This methodology is attractive due to its use of simple substrates and an environmentally benign, low-cost catalyst. scite.airesearchgate.net The functionalization of 2-methyl azaarenes through C(sp³)-H activation has become a facile route for creating new chemical libraries of quinolines, a closely related heterocycle. researchgate.net
Transition-metal catalysis is often central to these C-H activation strategies. mt.com For example, an iodine-catalyzed aerobic oxidative C(sp3)-H amination/C-N cleavage of tertiary amines has been developed to produce quinazolines and quinazolinones. researchgate.net Similarly, rhodium- and copper-co-catalyzed C-H bond activation and annulation have been used for the construction of quinazolines. researchgate.net These methods highlight the potential of transition-metal-catalyzed activation of C1 sources like methanol for building heterocyclic structures. researchgate.net The development of catalysts for these transformations, including those based on porous materials like metal-organic frameworks (MOFs), is an active area of research. researchgate.net
Molecular Hybridization Techniques in this compound Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. rsc.orgresearchgate.netnih.gov This approach aims to produce compounds with improved biological activity, modified selectivity, dual modes of action, or reduced side effects. rsc.orgnih.govmdpi.com
In the field of quinazoline chemistry, molecular hybridization has been utilized to develop novel derivatives with enhanced therapeutic potential. researchgate.netrsc.org By combining the quinazoline scaffold with other biologically active moieties, researchers have created lead compounds with multifaceted biological activities. researchgate.netrsc.org For example, the hybridization of quinazoline with furan-based pharmacophores has been explored to develop new agents against plant pathogenic bacteria. rsc.org Similarly, quinazolinone-pyrazole hybrids have been designed and synthesized, demonstrating significant inhibitory activity against α-glucosidase. researchgate.net This strategy of creating hybrid analogues by integrating different bioactive scaffolds is a promising avenue for intensifying the drug development process. researchgate.netrsc.org
Stereochemical Considerations in this compound Synthesis
The synthesis of styrylquinazolines often introduces stereochemical elements that can significantly influence the biological activity of the final compounds. Therefore, controlling the stereochemistry, particularly the E/Z isomerism of the styryl double bond, is a critical aspect of their synthesis. mdpi.com
E/Z Isomerism and Stereoselective Synthesis of Styrylquinazolines
The synthesis of styrylquinazolines often yields the more stable E-isomer. For instance, the one-pot, three-component synthesis of 2-aryl-4-styrylquinazolines from 2'-aminochalcones consistently produces the (E)-isomers. rsc.org Similarly, the synthesis of (E)-3-aryl-2-styryl-2,3-dihydroquinazolin-4-(1H)-ones has been reported with high stereoselectivity. preprints.org
In some cases, a mixture of E and Z isomers may be obtained, necessitating separation or methods to selectively produce the desired isomer. researchgate.net The stereochemical outcome of a reaction can be influenced by the reaction conditions and the nature of the starting materials. masterorganicchemistry.com For example, in the synthesis of aryl alkyl oximes, a related class of compounds, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com While specific methods for the stereoselective synthesis of Z-styrylquinazolines are less commonly reported, the principles of stereoselective synthesis, such as using chiral auxiliaries or enantioselective catalysts, could potentially be applied to control the geometry of the styryl double bond. ethz.ch The establishment of the relative configuration of these isomers is often confirmed using techniques like NMR spectroscopy and single-crystal X-ray diffraction. nih.govresearchgate.net
Analytical Techniques for this compound Isomer Characterization
The geometric isomerism of styrylquinazolines, typically presenting as (E)- and (Z)-isomers due to the restricted rotation around the styryl C=C double bond, necessitates precise analytical methods for their differentiation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are indispensable tools in this regard, providing detailed structural information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds, including the stereochemistry of this compound isomers. mdpi.comrroij.com Both ¹H and ¹³C NMR are routinely employed to distinguish between (E)- and (Z)-isomers based on differences in chemical shifts (δ) and coupling constants (J). news-medical.netmsu.edu
¹H NMR Spectroscopy: The protons of the vinyl group in the styryl moiety are particularly diagnostic. wpmucdn.com In the (E)-isomer, the vinyl protons are in a trans configuration, which typically results in a larger coupling constant (³JHH), usually in the range of 15-18 Hz. Conversely, the cis arrangement in the (Z)-isomer leads to a smaller coupling constant, generally between 10-12 Hz. This difference in coupling constants is a reliable indicator for assigning the geometry of the double bond. wpmucdn.comnajah.edu
For example, in a study of (E)-2-aryl-4-styrylquinazolines, the two doublets corresponding to the vinyl protons (CH=CH) appeared in the aromatic region, which, along with other spectral data, confirmed the (E)-configuration. rsc.org The chemical shifts of the protons on the quinazoline and styryl aromatic rings can also be affected by the isomeric configuration due to different anisotropic effects. researchgate.net
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the styryl group and the quinazoline core also differ between isomers. The spatial arrangement of the substituents influences the electronic environment of the carbon nuclei, leading to distinct signals for the (E)- and (Z)-forms. srce.hr These differences, while sometimes subtle, provide complementary data to the ¹H NMR analysis for unambiguous isomer assignment. msu.edu
Interactive Data Table: Representative ¹H NMR Data for this compound Isomers
| Compound / Isomer | Vinyl Proton (Hα) δ (ppm) | Vinyl Proton (Hβ) δ (ppm) | Coupling Constant (³JHH, Hz) | Reference |
| (E)-2-phenyl-4-styrylquinazoline | 7.91-8.25 (d) | 8.21-8.48 (d) | Not specified | rsc.org |
| (Z)-Isomer (General) | Varies | Varies | ~10-12 | wpmucdn.comnajah.edu |
| (E)-Isomer (General) | Varies | Varies | ~15-18 | wpmucdn.comnajah.edu |
Note: Specific chemical shifts can vary based on the solvent and substituents on the quinazoline and styryl rings. "d" denotes a doublet.
X-ray Crystallography
While NMR provides excellent information in solution, single-crystal X-ray crystallography offers definitive proof of the molecular structure in the solid state. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous assignment of stereochemistry and the detailed analysis of bond lengths, bond angles, and conformations. wikipedia.orgresearchgate.net
For several newly synthesized this compound derivatives, X-ray diffraction analysis has been the ultimate tool for structural confirmation. rsc.org For instance, the molecular structures of compounds like (E)-2-aryl-4-styrylquinazolines were unequivocally established by single-crystal X-ray diffraction, and the results were in complete agreement with the structural deductions from NMR analysis. rsc.org The crystallographic data not only confirms the (E)- or (Z)-configuration of the styryl double bond but also reveals the planarity of the quinazoline ring system and the orientation of the various substituents. rsc.orgmit.edu
Crystallographic data for novel styrylquinazolines are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making this information accessible for further research. rsc.orgrsc.org
Interactive Data Table: Examples of Styrylquinazolines Characterized by X-ray Crystallography
| Compound | CCDC Deposition Number | Key Structural Finding | Reference |
| Compound 3d (an (E)-2-aryl-4-styrylquinazoline) | 2349436 | Confirmed (E)-isomer configuration | rsc.orgrsc.org |
| Compound 5b (an (E)-4-styrylquinazoline) | 2349524 | Confirmed (E)-isomer configuration | rsc.orgrsc.org |
| Compound 5f (an (E)-4-styrylquinazoline) | 2349522 | Confirmed (E)-isomer configuration | rsc.orgrsc.org |
The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive and robust framework for the characterization of this compound isomers, ensuring accurate structural assignment which is critical for understanding their chemical and biological properties. rroij.comnih.gov
Structure Activity Relationship Sar Studies of Styrylquinazoline Derivatives
Fundamental Principles of Styrylquinazoline SAR
The quinazoline (B50416) ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. researchgate.net The entire this compound scaffold is considered essential for its biological activity. nih.gov This core structure provides a fundamental framework for interaction with biological targets. wjgnet.comnih.gov The planar nature of the quinazoline ring, combined with the styryl substituent, creates a specific three-dimensional shape that is recognized by various enzymes and receptors.
The position and electronic nature of substituents on both the quinazoline ring and the styryl moiety play a pivotal role in determining the biological activity of this compound derivatives. ontosight.aiu-tokyo.ac.jp
Positional Influence:
The location of a substituent on the aromatic rings can drastically alter the compound's efficacy. For example, in a series of brominated styrylquinazolines, the 4-bromo derivative showed higher lipophilicity than the 3-bromo and 2-bromo isomers. mdpi.com Similarly, for methoxy-substituted compounds, the position of the methoxy (B1213986) group significantly impacted lipophilicity. mdpi.com In some cases, the presence of a substituent at a specific position can be detrimental to activity. For instance, the presence of a phenyl or aryl substituent at the C2 position of 4-styrylquinazolines was found to have a negative effect on their antitumor activity. rsc.org
Electronic Properties:
Importance of the Core this compound Scaffold in Biological Activity
SAR Modulations for Specific Biological Targets of Styrylquinazolines
Quinazoline-based compounds are a well-established class of multi-target kinase inhibitors. nih.govresearchgate.net SAR studies have been instrumental in developing potent and selective this compound-based kinase inhibitors.
The substitution pattern on the this compound scaffold is critical for kinase inhibition. For instance, a series of 4-aminostyrylquinazolines based on the CP-31398 scaffold showed interesting kinase inhibition activity. nih.govresearchgate.net Further modifications, such as introducing a thioaryl moiety at the C4 position, have been explored to enhance this activity. nih.govresearchgate.net
The nature of the substituent on the styryl ring also plays a significant role. Studies on styrylquinolines, a closely related class of compounds, revealed the importance of electron-withdrawing substituents in the styryl part for their anticancer activity, which is often linked to kinase inhibition. researchgate.net For example, a benzodioxol group in a this compound derivative resulted in over 90% inhibitory potency against non-receptor tyrosine kinases like ABL and those of the SRC family. researchgate.net
Molecular docking studies have shown that different derivatives can bind to different conformational states of kinases, such as the DFG-in and DFG-out conformations of ABL kinase, highlighting the nuanced effects of substitutions. nih.govresearchgate.net
Table 1: SAR of this compound Derivatives as Kinase Inhibitors
| Scaffold/Derivative | Substitution | Effect on Kinase Inhibition | Reference |
| 4-Aminostyrylquinazolines | Based on CP-31398 scaffold | Showed interesting kinase inhibition activity. | nih.govresearchgate.net |
| S⁴-substituted styrylquinazolines | Thioaryl moiety at C4 position | Promising scaffold for multi-kinase inhibitors. | nih.govresearchgate.net |
| This compound with benzodioxol group | Benzodioxol group on styryl moiety | >90% inhibition of ABL and SRC family kinases. | researchgate.net |
The antimicrobial activity of styrylquinazolines is also heavily influenced by their structural features. SAR studies have identified key determinants for their efficacy against various microbial strains.
The nature of the quinazoline core itself is important. For instance, a 4-chloroquinazoline (B184009) nucleus appears to be more advantageous for higher antimycobacterial activity than the quinazolin-4(3H)-one scaffold. mdpi.com This suggests that the substituent at the 4-position of the quinazoline ring is a critical factor.
Substituents on the benzylidene part of the molecule are also crucial. Compounds with bulky substituents have been observed to show higher antimycobacterial activity. mdpi.com For example, a disubstituted 2,4-methoxy derivative demonstrated a high effect. mdpi.com The position of these substituents is also significant, as seen in a series where the order of activity was 4b > 4c > 4d, corresponding to different substitution patterns on the benzylidene ring. mdpi.com
It's important to note that poor solubility can sometimes hinder the determination of the true antimycobacterial activity of these compounds. mdpi.com
Table 2: SAR of this compound Analogues for Antimicrobial Activity
| Scaffold/Derivative | Substitution | Effect on Antimicrobial Activity | Reference |
| 4-Chloro-2-styrylquinazoline | 4-chloro on quinazoline ring | More advantageous for antimycobacterial activity than quinazolin-4(3H)-one. | mdpi.com |
| 2-[(E)-2-(2,4-dimethoxyphenyl)vinyl]quinazolin-4(3H)-one | 2,4-dimethoxy on benzylidene | Showed interesting MIC against M. kansasii, M. avium complex, and M. absessus. | mdpi.com |
| 4-Chloro-2-[(E)-2-(2-methoxyphenyl)vinyl]quinazoline | 2-methoxy on benzylidene | Showed interesting MIC against M. kansasii, M. avium complex, and M. absessus. | mdpi.com |
While research on the antiviral activity of styrylquinazolines is less extensive compared to their other biological activities, some SAR insights have been reported, particularly in the context of HIV-1 integrase inhibition.
Styrylquinolines, which are structurally similar to styrylquinazolines, have been studied as potential HIV-1 integrase inhibitors. nih.gov These studies have shown that the presence of specific functional groups is crucial for activity. For instance, the introduction of a carboxylic acid group at the C-7 position of the styrylquinoline scaffold produced potent HIV-1 integrase inhibitors with significant antiviral effects. nih.gov In contrast, replacing the carboxyl group with a carbomethoxy group led to a complete loss of biological activity. nih.gov
Modest inhibitory potency was found for a this compound derivative against HIV-1 integrase, although the influence of additional functional groups was not reported in that particular study. nih.gov This suggests that the this compound scaffold holds promise for the development of antiviral agents, and further SAR studies are warranted to optimize their activity.
Table 3: SAR of Styryl-Heterocycles as Antiviral Agents
| Scaffold/Derivative | Substitution | Effect on Antiviral (HIV-1 Integrase) Activity | Reference |
| 8,3',4'-trihydroxystyrylquinoline | Carboxylic acid at C-7 | Potent inhibition and significant antiviral effect. | nih.gov |
| 8,3',4'-trihydroxystyrylquinoline | Carbomethoxy at C-7 | Complete loss of biological activity. | nih.gov |
| This compound | Unspecified | Modest inhibitory potency. | nih.gov |
Design Principles for Enzyme Inhibition by Styrylquinazolines (e.g., α-glucosidase, tubulin polymerization)
The design of this compound derivatives as enzyme inhibitors is guided by key structural features that influence their interaction with specific targets like α-glucosidase and tubulin. For tubulin polymerization inhibitors, extensive structure-activity relationship (SAR) studies have revealed that the entire styrylquinazolin-4(3H)-one scaffold is crucial for activity. researchgate.net The biological potency is often enhanced by the presence of a halide or small hydrophobic substituents at position 6 of the quinazoline ring. nih.gov In contrast, introducing a bulky group at the 9-position of the 5-styryltetrazolo[1,5-c]quinazoline moiety generally leads to a decrease or loss of cytotoxicity. nih.gov The 2-styryl moiety itself is a significant contributor to the inhibitory action. researchgate.net For instance, a series of 6-substituted 2-styrylquinazolin-4(3H)-ones were identified as antimitotic agents that inhibit tubulin polymerization. researchgate.net One of the most active compounds in a study, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone, was a potent inhibitor of tubulin polymerization with an IC₅₀ value of 5.8 µM. researchgate.net
In the context of α-glucosidase inhibition, a recognized strategy for managing type 2 diabetes, styrylquinazolines have also emerged as promising candidates. researchgate.netnih.gov The inhibitory potential of these compounds is often compared to standard drugs like acarbose (B1664774). researchgate.netacs.org Research has shown that certain this compound derivatives can exhibit potent α-glucosidase inhibitory activity, with some compounds demonstrating stronger inhibition than acarbose. researchgate.netacs.org For example, a series of quinazolinone-pyrazole hybrids showed IC₅₀ values ranging from 60.5 ± 0.3 µM to 186.6 ± 20 μM, which was more potent than acarbose (IC₅₀ = 750.0 ± 10.0 µM). researchgate.net Another study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors of α-glucosidase, with IC₅₀ values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. researchgate.net Molecular docking studies suggest these inhibitors interact with key residues in the active site of the enzyme. researchgate.netresearchgate.net
Table 1: this compound Derivatives and their Enzyme Inhibitory Activity
| Compound | Target Enzyme | Activity (IC₅₀) | Key Structural Features |
|---|---|---|---|
| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Tubulin Polymerization | 5.8 µM | Chloro group at position 6, pyrimidinyl group at position 3. researchgate.net |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-glucosidase | 12.5 ± 0.1 μM | 4-chlorophenyl group at position 2. researchgate.net |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-glucosidase | 15.6 ± 0.2 μM | 4-bromophenyl group at position 2. researchgate.net |
| Quinazolinone-pyrazole hybrid series | α-glucosidase | 60.5 ± 0.3 µM - 186.6 ± 20 μM | Hybrid structure of quinazolinone and pyrazole. researchgate.net |
| Acarbose (standard) | α-glucosidase | 750.0 ± 10.0 µM | Standard α-glucosidase inhibitor. researchgate.net |
Conformational Flexibility and Its Impact on this compound SAR
The conformational flexibility of both the this compound ligand and the target protein, particularly kinases, plays a critical role in determining the binding mode and subsequent biological activity. nih.govtandfonline.com A key example is the interaction of this compound derivatives with Abelson (ABL) kinase, a non-receptor tyrosine kinase. nih.govtandfonline.comppm.edu.pl The ABL kinase can exist in different conformational states, notably defined by the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. nih.govtandfonline.comnih.gov These states are often referred to as "DFG-in" (active conformation) and "DFG-out" (inactive conformation). nih.govtandfonline.com
Recent studies have shown that this compound derivatives can be designed to selectively target these different DFG conformational states. nih.govtandfonline.com For instance, a series of styrylquinazolines with a thioaryl moiety at the C4 position demonstrated high inhibitory potential against non-receptor tyrosine kinases. nih.govtandfonline.com Molecular docking studies revealed that two derivatives, IS1 and IS8, exhibited differential binding to the DFG conformational states of ABL kinase. ppm.edu.pl Specifically, IS1 was found to interact with the DFG-out conformation, while another derivative showed a preference for a DFG-flip or DFG-in state. ppm.edu.pltandfonline.com This differential binding is significant because it allows for the development of inhibitors with distinct mechanisms of action. For example, the well-known ABL kinase inhibitor imatinib (B729) preferentially binds to the DFG-out state. nih.govtandfonline.com The ability to design styrylquinazolines that target specific kinase conformations opens up possibilities for developing more selective and potent multi-kinase inhibitors. nih.govtandfonline.com The interaction is often stabilized by hydrogen bonds and other non-covalent interactions between the ligand and amino acid residues in the kinase's binding pocket. diva-portal.org
The three-dimensional arrangement of atoms, or stereochemistry, within this compound molecules can significantly influence their biological activity. mdpi.com A primary consideration is the isomerism around the ethylene (B1197577) linker of the styryl group, which can exist as either E (trans) or Z (cis) isomers. mdpi.com This geometric isomerism can profoundly affect how the molecule fits into the binding site of a target protein and the resulting complexation mechanism. mdpi.com
Ligand-Protein Binding Modes and Kinase Conformational States (e.g., DFG orientations of ABL kinase)
Advanced SAR Methodologies in this compound Research
The exploration of the vast chemical space of this compound derivatives has been accelerated by the use of combinatorial library design. nih.govresearchgate.net This approach involves the systematic and rapid synthesis of a large number of related compounds, known as a library, by combining different chemical building blocks. eurekaselect.com In the context of this compound research, virtual combinatorial libraries (VCLs) are often created and analyzed computationally to identify promising synthetic targets. nih.govresearchgate.netresearchgate.net
For example, a VCL of styrylquinoline and this compound inhibitors was analyzed in the search for new HIV-1 integrase inhibitors. researchgate.neteurekaselect.com By using methods like Comparative Molecular Surface Analysis (CoMSA), researchers can compare the molecular surfaces of virtual compounds with those of known active molecules to predict their potential activity. eurekaselect.comresearchgate.net This in silico screening helps to prioritize which compounds to synthesize, saving time and resources. eurekaselect.com The design of these libraries often involves varying the substituents on both the quinazoline ring and the styryl moiety to systematically probe the structure-activity landscape. researchgate.net The insights gained from screening these libraries are crucial for optimizing the lead compounds and developing more potent and selective inhibitors.
The process typically involves several stages: assay development, a primary screen of a large library, hit confirmation, and determination of potency (e.g., IC₅₀ values). criver.com The data generated from HTS provides valuable early SAR insights, which can then be used to guide further optimization efforts. southernresearch.orgcriver.com For example, hits identified from an HTS campaign can be computationally used to select related, unscreened compounds from larger collections for follow-up screening, a process known as hit expansion. criver.com This iterative process of screening and analysis allows for the efficient exploration of the SAR of this compound derivatives and accelerates the discovery of new drug candidates. southernresearch.org
Mechanistic Elucidation of Styrylquinazoline Biological Activities
Tyrosine Kinase Inhibition Mechanisms of Styrylquinazolines
A primary mechanism through which styrylquinazolines exhibit their biological effects is the inhibition of tyrosine kinases, a family of enzymes crucial for intracellular signal transduction. ncn.gov.pl Dysregulation of these kinases is a common feature in many cancers, making them attractive targets for drug development. ncn.gov.pl Quinazoline-based compounds, including styrylquinazolines, represent a well-established group of multi-target kinase inhibitors. nih.govnih.gov
Styrylquinazoline derivatives have demonstrated significant inhibitory potential against non-receptor tyrosine kinases, most notably the ABL kinase and members of the Src family. nih.govnih.govresearchgate.net In one study, a series of newly synthesized styrylquinazolines with a thioaryl moiety were screened against a panel of eight non-receptor tyrosine kinases: ABL, BTK, BRK, and the Src family kinases CSK, Lyn, Lck, Fyn, and Src. nih.gov
Several compounds showed high inhibitory activity. For instance, compound IS1 , which features a 2-methoxystyryl moiety, registered a 90.81% inhibition of ABL kinase activity at a concentration of 0.5 µM. nih.gov This level of inhibition was comparable to or better than reference inhibitors like imatinib (B729) (77%) and dasatinib (B193332) (89%). nih.gov IS1 also strongly inhibited BTK, Fyn, Lck, and Src proteins, with an inhibition degree of 79% for the latter two. nih.gov
Other derivatives also displayed potent and sometimes selective inhibition. IS2 was particularly effective against CSK kinase and also showed strong activity against Lck (nearly 74% inhibition) and satisfactory inhibition of Fyn and Src (52% and 58%, respectively). nih.gov Compounds IS9 , IS15 , and IS16 were effective inhibitors of Fyn and Lck, with inhibition rates between 48% and 60%. nih.gov Notably, some compounds showed a degree of selectivity; for example, while IS9 inhibited Lyn (57%) and Src (54%), the IS16 derivative did not affect these two kinases. nih.gov Another compound, IS20 (also referred to as 6b), which contains a benzodioxol group, was previously identified as a promising candidate with over 90% inhibitory potency against ABL and Src family kinases. researchgate.netresearchgate.net
The inhibitory activities of selected this compound derivatives are summarized below.
Table 1: Inhibitory Activity of Selected this compound Derivatives Against Non-Receptor Tyrosine Kinases
| Compound | Target Kinase | % Inhibition at 0.5 µM |
|---|---|---|
| IS1 | ABL | 90.81% |
| BTK | ~90% | |
| Fyn | ~90% | |
| Lck | 79% | |
| Src | 79% | |
| BRK | 51% | |
| IS2 | Lck | ~74% |
| Fyn | 52% | |
| Src | 58% | |
| CSK | Highly Effective | |
| IS9 | Fyn | 48-60% |
| Lck | 48-60% | |
| Lyn | 57% | |
| Src | 54% | |
| IS15 | Fyn | 48-60% |
| Lck | 48-60% | |
| IS16 | Fyn | 48-60% |
| Lck | 48-60% |
Data sourced from a study on styrylquinazolines with a thioaryl moiety. nih.gov
Kinase inhibitors can function through different modes of interaction, primarily by competing with ATP at its binding site or by binding to a different, allosteric site on the enzyme. nih.govresearchgate.net The latter approach, allosteric modulation, can induce a conformational change that inactivates the kinase. nih.govacs.org This is a particularly attractive strategy as allosteric sites are generally less conserved than the ATP-binding pocket, potentially leading to greater inhibitor selectivity. researchgate.netacs.org
In the context of ABL kinase, the discovery of allosteric inhibitors that bind to the myristoyl pocket, such as GNF-2 and GNF-5 , provided an alternative to traditional ATP-competitive inhibitors. nih.govresearchgate.net This myristate-binding pocket is distinct from the ATP-binding site, and compounds targeting it can overcome resistance mutations that affect ATP-competitive drugs. researchgate.net
Studies on styrylquinazolines suggest they can also engage in these different binding modes. Combination studies with the this compound IS1 and known ABL inhibitors have provided insight into its binding site. A synergistic effect was observed when IS1 was combined with imatinib , an inhibitor that binds to a specific inactive conformation at the ATP site. nih.gov Conversely, an antagonistic effect was seen when IS1 was combined with dasatinib (which is less conformation-specific) or the allosteric inhibitor GNF-2 . nih.gov This suggests that IS1 may bind at or near the ATP-binding site in a manner that is compatible with imatinib but clashes with dasatinib and GNF-2, highlighting the nuanced interactions of styrylquinazolines with their kinase targets. nih.gov
The catalytic activity of kinases is regulated by their three-dimensional structure, which is dynamic. plos.org A critical structural element is the activation loop, which contains the conserved Asp-Phe-Gly (DFG) motif. This motif can adopt several conformations, most notably "DFG-in" and "DFG-out," which correspond to active and inactive states of the kinase, respectively. nih.govbiorxiv.org
DFG-in: In the active state, the DFG-Asp residue points into the ATP-binding site, facilitating catalysis. nih.govbiorxiv.org Type I inhibitors, such as dasatinib, typically bind to this conformation. nih.govacs.org
DFG-out: In an inactive state, the DFG motif flips, causing the DFG-Asp to point away from the site and the DFG-Phe to move into the ATP-binding pocket. acs.orgnih.gov This creates an additional allosteric pocket adjacent to the ATP site, which is targeted by Type II inhibitors like imatinib. acs.orgplos.org The ability of a kinase to adopt this conformation is crucial for the binding of Type II inhibitors. nih.gov
Molecular docking studies have revealed that this compound derivatives can differentially bind to these conformational states. nih.govnih.gov For example, modeling showed that the this compound derivatives IS1 and IS8 likely bind to different conformations of ABL kinase. researchgate.net This differential binding is a key factor in the development of multi-kinase inhibitors, as it allows for the targeting of specific kinase states and can influence the inhibitor's selectivity and efficacy profile. nih.govnih.gov The ability to design styrylquinazolines that selectively target a desired DFG conformational state presents a promising strategy for developing more effective and specific anticancer drugs. nih.govtandfonline.com
Allosteric Modulation and ATP-Binding Site Interactions of this compound Inhibitors
Antiproliferative and Anticancer Mechanisms of Styrylquinazolines
The anticancer properties of styrylquinazolines are not solely due to kinase inhibition but also involve a broader range of interactions with cellular machinery, leading to the disruption of cell proliferation and induction of cell death. nih.govmdpi.com
The search for cellular targets of styrylquinazolines has revealed a complex mechanism of action. nih.govresearchgate.net One of the earliest studied styrylquinazolines, CP-31398 , was identified for its ability to stabilize the p53 tumor suppressor protein, even in its mutated forms. nih.govnih.gov The p53 protein is a critical regulator of the cell cycle and apoptosis, and its mutation or inactivation is a hallmark of over 50% of human cancers. nih.govplos.org CP-31398 was shown to restore the DNA-binding function of mutant p53, induce p53-transcriptional activity, and cause apoptosis in various cancer cell lines. nih.govplos.org
However, subsequent research has shown that the anticancer activity of many this compound derivatives can be independent of p53. nih.govplos.org For example, one study found that certain styrylquinolines were more active against p53-null cancer cells than wild-type cells, suggesting a mechanism involving the mitochondrial pathway of apoptosis. nih.gov More recent work on the derivative IS20 revealed a multifaceted mechanism involving the inhibition of both ABL and SRC kinases, which in turn affects the EGFR/mTOR signaling pathway. researchgate.net This compound also induces oxidative stress and triggers cell death through both apoptosis and autophagy. researchgate.net
Another derivative, (E)-8-acetoxy-2-[2-(3,4-diacetoxyphenyl)ethenyl]-quinazoline (8-ADEQ) , was found to be a potent inhibitor of proliferation in human cervical carcinoma (HeLa) cells. spandidos-publications.comspandidos-publications.com Its mechanism involves inducing DNA damage, which activates the ATM/ATR signaling pathway. spandidos-publications.com This leads to the activation of checkpoint kinases (Chk1/2) and p53, ultimately causing cell cycle arrest at the G2/M phase and preventing cancer cell division. spandidos-publications.comspandidos-publications.com Bromo- and chloro-substituted styrylquinazolines 5c and 5d have also shown potent antitumor activity across a wide range of cancer cell lines. rsc.org
Beyond signaling proteins, the cytoskeleton, and specifically microtubules, serves as another important target for some this compound derivatives. researchgate.netresearchgate.net Microtubules are dynamic polymers of tubulin protein that are essential for cell division, forming the mitotic spindle that segregates chromosomes. researchgate.net Agents that interfere with tubulin polymerization are potent antimitotic drugs. acs.org
Several studies have identified styrylquinazolines as inhibitors of tubulin polymerization. researchgate.netresearchgate.netacs.org For example, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone was found to inhibit tubulin polymerization with an IC₅₀ value of 5.8 µM. researchgate.net This compound disrupted the cellular microtubule network in breast cancer cells and induced G2/M arrest in Burkitt lymphoma cells. researchgate.net Similarly, this compound tosylates were shown to cause significant enhancement of tubulin polymerization, leading to strong cell cycle arrest and mitotic inhibition at levels comparable to or higher than the well-known drug paclitaxel. mdpi.comlabroots.com This inhibition of microtubule dynamics prevents cancer cells from completing mitosis, ultimately leading to apoptotic cell death. researchgate.net
DNA Intercalation and Related Cellular Responses Induced by Styrylquinazolines
Styrylquinazolines can exert their biological effects by physically inserting themselves between the base pairs of DNA, a process known as DNA intercalation. nih.govresearchgate.netusp.br This interaction can disrupt the normal structure and function of DNA, leading to a cascade of cellular responses. nih.govresearchgate.netusp.br The binding of these compounds to DNA can trigger a cellular state of alert, recognizing the presence of DNA damage. ebi.ac.uknih.gov This recognition often initiates a complex signaling network known as the DNA damage response. ebi.ac.uknih.gov
One of the key proteins activated in this response is p53, a tumor suppressor that plays a crucial role in orchestrating the cell's reaction to DNA damage. usp.br The activation of p53 can lead to several outcomes, including cell cycle arrest, which provides time for DNA repair, or the initiation of programmed cell death, or apoptosis, to eliminate cells with irreparable damage. usp.brnih.gov For instance, the this compound derivative 10ah has been shown to intercalate with DNA, causing significant double-strand breaks. researchgate.net This damage, in turn, leads to an upregulation of p53 and p21, a protein that enforces cell cycle arrest, specifically at the G2/M phase. researchgate.netresearchgate.net This sequence of events highlights how the initial physical interaction with DNA can translate into profound effects on cell fate. researchgate.net
The ability of certain styrylquinazolines to act as DNA intercalating agents is a significant contributor to their cytotoxic effects against cancer cells. usp.br By disrupting DNA integrity, these compounds can effectively halt the proliferation of rapidly dividing cancer cells and trigger their demise. usp.br
Molecular Pathways Involved in this compound-Mediated Anticancer Activity
The anticancer activity of styrylquinazolines is multifaceted, involving the modulation of several key molecular pathways that control cell survival and death. plos.orgmdpi.com Notably, many of these compounds can induce apoptosis, or programmed cell death, through pathways that are independent of the tumor suppressor protein p53. plos.orgresearchgate.netnih.gov This is particularly significant as the TP53 gene is mutated in roughly half of all human cancers, often leading to resistance to conventional therapies. nih.gov
Mitochondrial Apoptosis:
A primary mechanism by which styrylquinazolines induce cell death is through the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgaging-us.comwikipedia.org This pathway is initiated by intracellular stress signals that converge on the mitochondria. aging-us.com Research indicates that certain styrylquinazolines can lead to the disintegration of mitochondria. nih.govplos.org This was suggested by observations of subcellular accumulations of the compounds and the activation of caspases, which are key executioner proteins in the apoptotic process. nih.govplos.orgaging-us.com
The process often involves changes in the mitochondrial membrane. For example, the this compound CP-31398 has been shown to induce the translocation of p53 to the mitochondria. nih.gov This leads to changes in the mitochondrial membrane permeability pore transition (MPT), resulting in the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to cell death. wikipedia.orgnih.govbiolegend.com
p53-Independent Pathways:
Several studies have highlighted that the anticancer effects of styrylquinazolines are not solely reliant on a functional p53 protein. plos.orgresearchgate.netnih.gov Some derivatives have demonstrated greater activity against cancer cells with a disabled TP53 gene (p53 null) compared to those with the wild-type protein. nih.govplos.org This suggests that these compounds can bypass the p53-mediated cell death machinery. nih.govplos.org
The proposed mechanism for this p53-independent apoptosis involves direct DNA damage. nih.govplos.org Cells lacking functional p53 are often more vulnerable to DNA damaging agents because they cannot effectively arrest the cell cycle for repair. nih.govplos.org Consequently, strongly intercalating styrylquinazolines can have a more potent effect on these mutant cells, pushing them directly into apoptosis. nih.govplos.org For example, sulfonic styrylquinazolines have been shown to activate both p53-dependent and p53-independent apoptotic pathways. mdpi.com
Gene and Protein Level Effects of this compound Treatment
Treatment with styrylquinazolines can induce significant alterations in gene and protein expression within cancer cells, providing further insight into their mechanisms of action. researchgate.netnih.gov These changes often reflect the cell's response to the drug-induced stress and can involve pathways related to cell cycle control, apoptosis, and cellular stress responses. researchgate.netnih.gov
One notable effect is the upregulation of proteins involved in apoptosis. For instance, treatment with the this compound derivative 10ah in MGC-803 cells led to an increased expression of the pro-apoptotic proteins Bak, Bax, and Bim, while simultaneously down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net A similar effect on Bcl-2 was observed with CP-31398 . nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical step in committing a cell to the apoptotic pathway.
Furthermore, styrylquinazolines can influence the expression of proteins that regulate the cell cycle. The upregulation of p21, a cyclin-dependent kinase inhibitor, is a common finding and is consistent with the observed cell cycle arrest in the G2/M or S phase. researchgate.netresearchgate.netresearchgate.net This arrest prevents the cell from progressing through division, ultimately contributing to the anti-proliferative effects of these compounds. researchgate.net
In addition to apoptosis and cell cycle regulators, styrylquinazolines can also impact the expression of genes involved in cellular stress responses. For example, the this compound IS20 has been shown to affect the expression of the N-myc downstream-regulated gene 1 (Ndrg1), a gene implicated in cancer cell growth and differentiation. researchgate.net The expression of other stress-related proteins such as HO-1 and HIF-1α can also be modulated by this compound treatment. researchgate.net
The table below summarizes the effects of some this compound derivatives on gene and protein expression.
| Compound | Cell Line | Effect |
| 10ah | MGC-803 | Increased p53, p-p53, CDK4, p21, Bak, Bax, Bim; Decreased Bcl-2, Bcl-xL, cyclin B1 researchgate.net |
| CP-31398 | A431 | Increased p53, p21, BclXs; Decreased Bcl-2, PCNA, cyclin D1 nih.gov |
| BS1 | U-251, K562 | Cleavage of PARP mdpi.com |
| BS4 | U-251, K562 | Cleavage of PARP mdpi.com |
| IS20 | U-251 | Altered Ndrg1, HO-1, HIF-1α expression researchgate.net |
Antimicrobial Mechanisms of Action of Styrylquinazolines
While much of the research on styrylquinazolines has focused on their anticancer properties, they also exhibit promising antimicrobial activity. Their mechanisms of action against microbes appear to be distinct from their anticancer effects and often target essential bacterial processes. mdpi.comfrontiersin.org
Inhibition of Bacterial Cell Wall Biosynthesis by Styrylquinazolines (e.g., DD-transpeptidases)
A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. openstax.orgnih.gov The final step in the synthesis of the peptidoglycan layer of the bacterial cell wall involves cross-linking of peptide chains, a reaction catalyzed by enzymes known as DD-transpeptidases, which are a type of penicillin-binding protein (PBP). taylorandfrancis.comnih.govwikipedia.org Inhibition of these enzymes disrupts cell wall synthesis, leading to cell lysis and bacterial death. wikipedia.orgresearchgate.net While direct evidence for styrylquinazolines inhibiting DD-transpeptidases is still emerging, their potential to act as inhibitors of bacterial cell wall biosynthesis represents a plausible mechanism for their antimicrobial activity.
Targeting Microbial Enzymes by this compound Derivatives
Beyond the cell wall, this compound derivatives may exert their antimicrobial effects by targeting other essential microbial enzymes. mdpi.comnih.gov Bacteria possess a host of enzymes that are critical for their metabolic pathways, DNA replication, and protein synthesis. nih.gov Inhibition of these enzymes can be either bacteriostatic, halting bacterial growth, or bactericidal, leading to cell death. nih.gov The ability of styrylquinazolines to inhibit various enzymes in cancer cells suggests that they may have similar capabilities against microbial enzymes. nih.gov The development of resistance to antibiotics is often linked to mutations in the genes encoding these target enzymes. nih.gov Therefore, identifying novel inhibitors like styrylquinazolines that can target these enzymes is a crucial area of research in combating antibiotic resistance.
Other Enzymatic Inhibition Mechanisms by Styrylquinazolines
The inhibitory action of styrylquinazolines extends to a variety of other enzymes, contributing to their broad spectrum of biological activities. nih.govwikipedia.org Enzyme inhibitors can function through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition, and can be either reversible or irreversible. wikipedia.orglibretexts.orgdrughunter.com
Styrylquinazolines have been identified as inhibitors of several non-receptor tyrosine kinases, which are crucial signaling proteins involved in cell growth, differentiation, and survival. nih.govnih.gov For example, a series of 4-thioaryl substituted styrylquinazolines demonstrated significant inhibitory potential against a panel of these kinases. nih.gov Molecular docking studies have suggested that these compounds can bind to different conformational states of the ABL kinase, a key player in some types of leukemia. nih.govnih.gov
The inhibitory activity of specific this compound derivatives against a panel of non-receptor tyrosine kinases is presented in the table below.
| Compound | Target Kinase | Inhibition (%) at 0.5 µM |
| IS1 | Lck | 79 nih.gov |
| IS1 | Src | 79 nih.gov |
| IS2 | Lck | 74 nih.gov |
| IS2 | CSK | >50 nih.gov |
| IS2 | Fyn | 52 nih.gov |
| IS2 | Src | 58 nih.gov |
| IS9 | Fyn | 48-60 nih.gov |
| IS9 | Lck | 48-60 nih.gov |
| IS15 | Fyn | 48-60 nih.gov |
| IS15 | Lck | 48-60 nih.gov |
| IS16 | Fyn | 48-60 nih.gov |
| IS16 | Lck | 48-60 nih.gov |
Furthermore, some this compound derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation and have been implicated in the development of certain cancers. researchgate.net For instance, a this compound containing a thiophene (B33073) ring was found to be an effective and selective COX-1 inhibitor. researchgate.net
The ability of styrylquinazolines to inhibit a diverse range of enzymes underscores their potential as versatile therapeutic agents. nih.gov Their multi-targeted nature could be particularly advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.comresearchgate.net
α-Glucosidase Inhibition by Styrylquinazolines (e.g., competitive inhibition)
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govwikipedia.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.govscielo.br This makes it a significant target for the management of type 2 diabetes. nih.govscielo.br
This compound derivatives have been investigated as potential α-glucosidase inhibitors. The primary mechanism of action for many α-glucosidase inhibitors is competitive inhibition. wikipedia.orgresearchgate.net In this process, the inhibitor molecule, which is structurally similar to the substrate, binds to the active site of the enzyme, preventing the natural substrate from binding and being hydrolyzed. wikipedia.orgresearchgate.net
Kinetic studies on certain quinazoline (B50416) derivatives have demonstrated a competitive mode of inhibition against α-glucosidase. researchgate.net For instance, a study on 2,4-diarylquinazoline derivatives revealed that the most potent compound exhibited competitive inhibition of the α-glucosidase enzyme. researchgate.net Molecular docking studies further support this by showing interactions between the inhibitor and key residues within the enzyme's active site. researchgate.net This competitive binding effectively blocks the enzyme's ability to process carbohydrates, leading to the observed therapeutic effect.
Table 1: α-Glucosidase Inhibition by a Quinazoline Derivative
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Compound 8 (2,4-diarylquinazoline) | 291.5 | Competitive |
Data sourced from a study on quinazoline derivatives as α-glucosidase inhibitors. researchgate.net
HIV-1 Integrase Inhibition by this compound Derivatives
HIV-1 integrase (IN) is a critical enzyme for the replication of the human immunodeficiency virus (HIV). mdpi.comresearchgate.net It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the stable maintenance and propagation of the virus. mdpi.comresearchgate.net This process involves two main catalytic steps: 3'-processing and strand transfer. mdpi.com
Styrylquinoline derivatives, which share a structural resemblance to styrylquinazolines, have been shown to be effective inhibitors of HIV-1 integrase. mdpi.comnih.gov These compounds primarily act as competitive inhibitors, preventing the binding of the viral DNA to the integrase enzyme. nih.gov This inhibition of the formation of the integrase-DNA complex is the main reason for the suppression of the 3'-processing activity. nih.gov
The mechanism of inhibition can be multifaceted. Research suggests the existence of two distinct binding modes for these inhibitors. nih.gov The primary mode prevents the binding of the viral DNA, thereby inhibiting both 3'-processing and the subsequent strand transfer reaction. nih.gov A secondary, less affine binding site allows for the inhibition of the strand transfer reaction even after the integrase-DNA complex has formed, likely by preventing the binding of the target host DNA. nih.gov This dual-action potential makes this compound-related structures promising candidates for the development of new anti-HIV drugs. nih.govmdpi.com
Table 2: HIV-1 Integrase Inhibition by Styrylquinoline Derivatives
| Activity | IC50 Range (µM) | Inhibition Mechanism |
|---|---|---|
| 3'-Processing | 0.5 - 5 | Competitive (prevents IN-DNA recognition) |
| Strand Transfer | ~5-10 fold less efficient | Prevents target DNA binding |
Data based on in vitro studies of styrylquinoline derivatives. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Styrylquinazolines
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signal transduction pathways, including those for insulin (B600854) and leptin. mdpi.comscientificarchives.comnih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. scientificarchives.com Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin signaling pathway. scientificarchives.comnih.gov Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity. mdpi.comscientificarchives.com
Styrylquinazolines have emerged as a scaffold for the design of PTP1B inhibitors. The highly conserved nature of the active site among protein tyrosine phosphatases makes the development of selective inhibitors challenging. mdpi.complos.org Therefore, targeting allosteric sites—sites other than the active site—is an attractive strategy to achieve selectivity. mdpi.complos.org
The mechanism of PTP1B inhibition can occur through competitive binding at the active site or through non-competitive, allosteric inhibition. frontiersin.org Allosteric inhibitors bind to a site distinct from the catalytic site, inducing a conformational change in the enzyme that leads to its inactivation. plos.org For example, the natural product Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B. frontiersin.org While specific mechanistic studies on this compound inhibition of PTP1B are part of ongoing research, their potential to act as selective inhibitors is a significant area of investigation.
Investigation of Multi-Targeted Mechanisms of Styrylquinazolines
The chemical scaffold of this compound allows for its interaction with multiple biological targets, a characteristic that is increasingly being explored for the development of multi-targeted therapies. ncn.gov.plnih.govtandfonline.com This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
This compound derivatives have been identified as multi-kinase inhibitors, showing activity against various tyrosine kinases. nih.govtandfonline.comnih.gov For instance, certain S4-substituted styrylquinazolines have demonstrated significant inhibitory potential against non-receptor tyrosine kinases like ABL kinase. tandfonline.comnih.gov Molecular docking studies have revealed that these compounds can bind to different conformational states of the kinase, suggesting a versatile binding mode. tandfonline.comnih.gov
The ability to target multiple kinases simultaneously can offer a more comprehensive therapeutic effect and potentially overcome drug resistance mechanisms that arise from single-target therapies. nih.gov The development of styrylquinazolines as multi-kinase inhibitors represents a promising strategy for creating more effective anticancer drugs. nih.govtandfonline.com Further in-depth cellular studies are crucial to fully elucidate the complex mechanisms of action of these multi-targeted agents. tandfonline.comnih.gov
Computational Chemistry and in Silico Approaches in Styrylquinazoline Research
Applications in Styrylquinazoline Drug Design and Optimization
The design and optimization of this compound-based drug candidates have been significantly accelerated through the use of computational strategies. These methods allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. biobide.comdanaher.com
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. biomoltech.commedchemexpress.com This in silico approach has been effectively employed in the discovery of novel this compound leads. sci-hub.se For instance, structure-based virtual screening of the PubChem database, followed by the application of Lipinski's rule of five and ADME/toxicity filters, has been used to identify quinazoline (B50416) derivatives with potential anti-EGFR activity. nih.gov This process narrows down vast compound libraries to a manageable number of promising candidates for further experimental validation, significantly increasing the efficiency of the hit-to-lead process. nih.govdomainex.co.ukcreative-biostructure.com
Following the identification of initial "hit" compounds from virtual screening, the process of lead identification and optimization begins. biobide.comupmbiomedicals.com This phase involves chemically modifying the hit structures to improve their biological activity and drug-like properties. upmbiomedicals.com Computational tools such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are crucial in this stage. frontiersin.orgdanaher.comcreative-biostructure.com For example, after identifying initial active this compound compounds, new derivatives can be designed and synthesized to enhance their inhibitory activity against specific targets. researchgate.netresearchgate.net The optimization process aims to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties to produce a viable drug candidate. biobide.comdanaher.comupmbiomedicals.com
Virtual Screening of Chemical Libraries for this compound Leads
Molecular Docking Studies of this compound
Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. schrodinger.com This technique is widely used to understand the interactions between this compound derivatives and their biological targets at a molecular level.
Molecular docking studies have provided valuable insights into the interactions of styrylquinazolines with various protein targets.
ABL Kinase: Docking studies have shown that this compound derivatives can bind to the ABL kinase domain, a key target in cancer therapy. nih.govtandfonline.com These studies have revealed differential binding to the DFG-in and DFG-out conformations of the kinase, which is crucial for inhibitor selectivity. nih.govtandfonline.comnih.govacs.org Interactions with key amino acid residues in the active site have been identified, providing a basis for designing more potent and selective inhibitors. mdpi.com
Tubulin: this compound derivatives have been investigated as potential anticancer agents that target tubulin. nih.gov Molecular docking has been used to predict the binding modes of these compounds within the tubulin heterodimer. nih.govresearchgate.net Studies have shown that interactions such as hydrogen bonding and halogen interactions contribute to the binding of styrylquinazolines to tubulin, potentially inhibiting its polymerization. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is another important target for anticancer drug development. Molecular docking has been used to study the binding of 2-styrylquinazoline derivatives to the EGFR active site. researchgate.net These studies have revealed that compounds can fit properly into the active site, with some derivatives showing low binding energy scores, indicating strong potential for inhibition. researchgate.net
α-Glucosidase: this compound derivatives have been evaluated for their potential as α-glucosidase inhibitors for the treatment of diabetes. researchgate.net Molecular docking has been employed to understand the binding interactions between these compounds and the enzyme's active site, supporting the in vitro inhibitory results. researchgate.netresearchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Molecular docking studies have been conducted to investigate the binding of quinazolinone derivatives to the COX-2 active site. researchgate.netijpsr.comscispace.com These studies have helped to rationalize the anti-inflammatory activity of these compounds by identifying key interactions with active site residues like Tyr-385 and Ser-530. scispace.comconscientiabeam.com
A primary application of molecular docking is the prediction of how a ligand will bind to its target and the strength of that interaction. nih.govtandfonline.comnih.gov Docking simulations can generate multiple possible binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.netmdpi.com For example, docking studies of this compound-benzenesulfonamide derivatives with EGFR have predicted low binding energy scores, which correlate with their promising inhibitory activity. researchgate.net Similarly, the binding affinities of styrylquinazolines to ABL kinase have been predicted, helping to explain their differential activity against various kinase conformations. nih.gov These predictions are crucial for prioritizing compounds for synthesis and biological testing.
| This compound Derivative Class | Target Protein | Key Predicted Interactions | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Thioaryl-substituted styrylquinazolines | ABL Kinase | Differential binding to DFG-in and DFG-out conformations. nih.govtandfonline.comnih.gov | Sub-micromolar activity suggested by high inhibition potential. nih.govtandfonline.com |
| This compound-benzenesulfonamides | EGFR | Proper fitting into the active site. researchgate.net | Binding energy score of -13.19 Kcal/mole for compound 8c. researchgate.net |
| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Tubulin | Hydrogen bonding with ASN101 or LYS254. nih.gov | - |
| 2-Styryl-quinazoline sulfonate esters | α-Glucosidase | Interactions with peripheral aromatic ring and sulfonate moiety with His239. researchgate.net | Binding energy ranging from -8.3 to -9.1 kcal/mol. researchgate.net |
| Quinazolinone derivatives with p-benzene sulfonamide | COX-2 | Interaction with Tyr-385 and Ser-530. scispace.comresearchgate.net | - |
Ligand-Protein Interaction Analysis (e.g., ABL kinase, tubulin, EGFR, EcBC, α-glucosidase, COX-2)
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. scirp.org These methods can be used to calculate various molecular descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, hardness, softness, and electrophilicity index. scirp.org These parameters help in understanding the reactivity and stability of this compound derivatives. For instance, DFT calculations have been used to predict the electronic and physical properties of this compound-based sulfonate esters, providing insights into their reactivity and intramolecular interactions. researchgate.net Such calculations complement experimental findings and provide a theoretical basis for the observed biological activities.
Frontier Molecular Orbital Analysis (HOMO-LUMO) of Styrylquinazolines
Molecular Dynamics Simulations for this compound Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about the conformational dynamics and interactions of styrylquinazolines with their biological targets, such as proteins. mdpi.comnih.gov
MD simulations offer a dynamic view of how a this compound ligand binds to and behaves within the active site of a protein. frontiersin.org These simulations, often run for nanosecond timescales, can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the key interactions that maintain the complex. innovareacademics.inmdpi.com
Estimating the binding affinity between a ligand and a protein is crucial for drug design. While molecular docking provides a static score, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from snapshots of an MD simulation trajectory. acs.orgresearchgate.net
Conformational Dynamics of this compound Ligand-Protein Complexes
In Silico Target Prediction and Pathway Analysis for Styrylquinazolines
Computational, or in silico, approaches have become indispensable in modern drug discovery for identifying molecular targets and elucidating the mechanisms of action of novel compounds. For this compound derivatives, these methods have been instrumental in predicting their biological targets and understanding their influence on cellular pathways, primarily in the context of cancer research.
A significant body of research points towards styrylquinazolines acting as tyrosine kinase inhibitors (TKIs) . researchgate.net Computational studies, often involving the creation of virtual libraries of this compound derivatives, utilize molecular docking to simulate the binding of these compounds to the active sites of various kinases. researchgate.netdovepress.com These simulations help in selecting promising candidates for synthesis and further biological evaluation. researchgate.net
One of the key kinase families targeted by styrylquinazolines is the non-receptor tyrosine kinases , including the ABL and Src families. dovepress.comresearchgate.net Molecular docking studies have revealed that certain thioaryl-substituted styrylquinazolines can bind to different conformational states (DFG-in and DFG-out) of the ABL kinase, suggesting a potential for selective inhibition. dovepress.comresearchgate.net For instance, derivatives like IS2 have shown potent inhibitory activity against Lck and CSK kinases, both members of the Src family. researchgate.net Similarly, compounds IS9 , IS15 , and IS16 have demonstrated good inhibitory action against Fyn and Lck kinases. researchgate.net
Pathway analysis, often following initial kinase inhibition screening, has further illuminated the downstream effects of this compound treatment. Studies have shown that these compounds can block pro-survival pathways facilitated by proteins like Akt kinase. researchgate.net For example, treatment with derivatives such as IS8 and IS10 led to a significant reduction in the phosphorylation of Akt at Ser473, indicating a disruption of the ABL signaling pathway. researchgate.net This detailed analysis of the relationship between ABL and SRC kinase inhibition has shown an impact on the EGFR/mTOR signaling pathway . researchgate.net
Furthermore, some this compound derivatives have been shown to induce cell cycle arrest. The resveratrol (B1683913) analogue (E)-8-acetoxy-2-[2-(3,4-diacetoxyphenyl)ethenyl]-quinazoline (8-ADEQ) was found to cause G2/M phase cell cycle arrest in human cervical carcinoma cells. dntb.gov.ua This effect is mediated through the activation of the ATM/ATR signaling pathway in response to DNA damage. dntb.gov.ua The activation of ATM/ATR leads to the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn modulate the activity of Cdc25C and p53, ultimately halting cell cycle progression. dntb.gov.ua
Integration of Machine Learning and Artificial Intelligence in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict compound activity and optimize molecular structures. researchgate.net While the direct application of advanced AI models specifically to styrylquinazolines is an emerging area, the foundational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively applied to the broader class of quinazoline derivatives. These approaches provide a strong basis for future this compound research.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties or structural features of compounds with their biological activities. mdpi.com For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of various targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org
In a typical 3D-QSAR study, a series of quinazoline-4(3H)-one analogs were used to develop robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict the inhibitory activity of new compounds. nih.gov The statistical validation of these models, often yielding high correlation coefficients (R²) and predictive correlation coefficients (R²pred), demonstrates their reliability for designing novel, more potent inhibitors. nih.govnih.gov
| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) |
|---|---|---|---|
| CoMFA | 0.855 | 0.570 | 0.657 |
| CoMSIA_SHE | 0.895 | 0.599 | 0.681 |
The insights from these QSAR models, particularly the contour maps generated from CoMFA and CoMSIA, can guide the structural modification of the this compound scaffold to enhance biological activity. For instance, a preliminary QSAR study on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones highlighted the importance of descriptors like hydrophobicity (logP) and electronic parameters for their antibacterial activity. mdpi.com
Beyond QSAR, more advanced machine learning algorithms such as support vector machines (SVM) , neural networks , and ensemble learning methods are being used to develop predictive models for the biological activity of various chemical compounds. acs.orgengineeringletters.com These models can handle complex, non-linear relationships between molecular features and biological responses. nih.gov For example, machine learning-based approaches have been used to develop algorithms for predicting microRNA targets and for screening large chemical libraries to prioritize compounds with potential therapeutic effects. researchgate.net
While specific deep learning applications for styrylquinazolines are not yet widely published, the development of deep neural network models like AtomNet for structure-based bioactivity prediction showcases the potential of AI in this field. dntb.gov.ua Such models could be trained on existing this compound data to predict their activity against a wide range of biological targets, thereby accelerating the discovery of new therapeutic applications. The use of AI and ML can also aid in the prediction of pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), a critical step in drug development. researchgate.net
The future of this compound research will likely involve a synergistic approach, combining traditional computational methods like molecular docking with advanced AI and ML models to design novel compounds with high efficacy and selectivity for specific disease targets.
Advanced Research Avenues and Future Perspectives in Styrylquinazoline Research
Development of Styrylquinazoline-Based Multi-Kinase Inhibitors
The development of multi-kinase inhibitors is a key strategy in cancer therapy, and the this compound scaffold has proven to be a valuable starting point for designing such agents. tandfonline.comnih.gov These compounds can simultaneously target multiple signaling pathways involved in tumor progression and resistance.
Recent research has focused on designing this compound derivatives that can inhibit various kinases, including ABL, and others within the tyrosine kinase family. tandfonline.comnih.govnih.gov For instance, S4-substituted styrylquinazolines are considered a promising scaffold for developing multi-kinase inhibitors that can target kinases in specific binding modes, potentially leading to more effective anticancer drugs. tandfonline.comnih.govnih.gov
A study on the p53 stabilizing agent CP-31398, which has a structure similar to other kinase inhibitors, used it as a basis to design new this compound structures as potential multi-target inhibitors. researchgate.net Although CP-31398 itself was active in enzyme-based assays, it did not effectively block cancer cell proliferation. researchgate.net However, a series of derivative compounds were successfully synthesized and characterized. researchgate.net
Table 1: Examples of this compound Derivatives and their Kinase Targets
| Derivative Type | Target Kinase(s) | Therapeutic Area |
| S4-substituted styrylquinazolines | ABL, other tyrosine kinases | Cancer (Leukemia) |
| 4-anilinoquinazolines | Multiple kinases | Cancer |
| 2-styrylquinazoline derivatives | EGFR | Cancer |
Exploration of Novel Biological Targets for this compound Derivatives
While kinase inhibition remains a primary focus, researchers are exploring other biological targets for this compound derivatives, expanding their potential therapeutic applications. These investigations have revealed activities against various pathogens and other cellular targets.
For example, certain this compound derivatives have been investigated for their activity against mycobacterial and fungal strains. science.gov Some compounds have demonstrated biological activity comparable to or even higher than standard treatments like isoniazid. science.gov
Beyond antimicrobial applications, the anti-proliferative effects of this compound analogues have been noted, suggesting their potential in targeting cell growth in various diseases. science.gov The structural versatility of the this compound core allows for modifications that can be tailored to interact with a diverse range of biological molecules.
Rational Design of this compound Analogues with Enhanced Selectivity
Rational design, often aided by computational methods, is crucial for developing this compound analogues with improved selectivity, which is key to minimizing off-target effects. tandfonline.comnih.govresearchgate.net Molecular docking studies, for instance, have been used to show how different derivatives bind to the conformational states of ABL kinase. nih.govnih.gov
The goal of enhanced selectivity is to create compounds that preferentially bind to the intended target. This can be achieved by modifying the this compound scaffold to exploit unique features of the target's binding site. For example, the design of 2-styrylquinazoline derivatives has been guided by molecular modeling to act as EGFR inhibitors and apoptosis inducers. benthamscience.com
The development of type II inhibitors, which bind to the inactive DFG-out conformation of kinases, is one strategy that is thought to enhance selectivity. acs.org By targeting less conserved conformations, it may be possible to design more specific inhibitors. acs.org
Green and Sustainable Synthesis of this compound Derivatives
There is a growing emphasis on developing environmentally friendly methods for synthesizing this compound derivatives. Green chemistry approaches aim to reduce waste, use less toxic reagents, and improve energy efficiency.
One such approach is the development of one-pot, three-component synthesis methods that can be performed under solvent-free and catalyst-free conditions. researchgate.net This not only simplifies the reaction process but also aligns with the principles of green chemistry by minimizing the use of hazardous substances. researchgate.net These methods have been shown to produce high yields of 2,4-disubstituted quinazolines. researchgate.net
Applications of Advanced Computational Methodologies in this compound Discovery
Computational tools are indispensable in modern drug discovery, and they have been widely applied to the study of styrylquinazolines. researchgate.net Techniques like molecular modeling, molecular dynamics simulations, and machine learning accelerate the identification and optimization of potential drug candidates. researchgate.netresearchgate.net
Molecular docking and other in silico techniques are used to predict how this compound derivatives will interact with their target proteins, helping to guide the design of more potent and selective inhibitors. researchgate.net These computational methods can also be used to predict the pharmacokinetic properties of new compounds, further aiding in the drug development process. researchgate.net Self-organizing maps (SOMs), a type of neural network, have been used for compound library design and scaffold-hopping in the context of this compound inhibitors. researchgate.net
Future Directions in this compound as Pharmacological Scaffolds
The this compound scaffold holds significant promise for future drug development. Its versatility allows for the creation of compounds with a wide range of pharmacological activities. tandfonline.comnih.govresearchgate.net
Future research will likely continue to focus on the development of multi-kinase inhibitors based on this scaffold, as well as the exploration of new therapeutic areas beyond cancer. tandfonline.comnih.govnih.gov The potential for this compound derivatives to act as antimalarial and leishmanicidal agents has also been noted, opening up avenues for infectious disease research. researchgate.net
The ongoing development of novel synthetic methods and the application of advanced computational tools will further accelerate the discovery of new this compound-based drug candidates.
Comprehensive Reviews and Meta-Analyses on this compound Research
As the volume of research on styrylquinazolines expands, comprehensive reviews and meta-analyses will be essential for synthesizing the current state of knowledge. Such reviews would provide a valuable overview of the synthetic methodologies, biological activities, and structure-activity relationships within this class of compounds.
These reviews would serve as a critical resource for researchers, helping to identify promising areas for future investigation and potential gaps in the current understanding of this compound chemistry and pharmacology.
Q & A
Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?
- Methodological Answer : Follow GHS guidelines for carcinogenic/mutagenic compounds. Use fume hoods for synthesis, PPE (gloves, lab coats), and waste disposal protocols. Conduct Ames tests for mutagenicity and acute toxicity profiling (OECD 423) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
